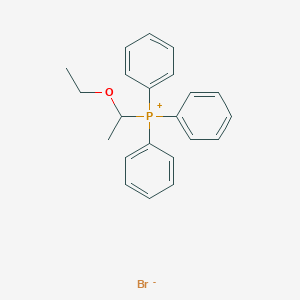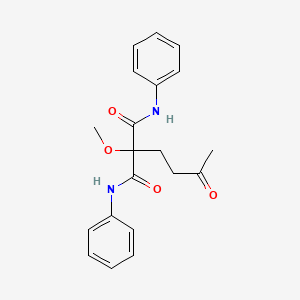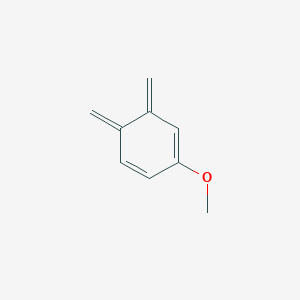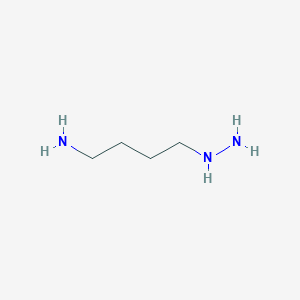![molecular formula C14H20O3 B14358424 2-[(Benzyloxy)methoxy]hexanal CAS No. 91751-30-3](/img/structure/B14358424.png)
2-[(Benzyloxy)methoxy]hexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Benzyloxy)methoxy]hexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a benzyl group attached to a methoxy group, which is further connected to a hexanal chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methoxy]hexanal typically involves the reaction of benzyl alcohol with hexanal in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where benzyl alcohol is reacted with sodium hydride to form the sodium alkoxide, which then reacts with hexanal to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to enhance the reaction rate and yield. The process may also involve purification steps such as distillation or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2-[(Benzyloxy)methoxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: 2-[(Benzyloxy)methoxy]hexanoic acid.
Reduction: 2-[(Benzyloxy)methoxy]hexanol.
Substitution: Products depend on the nucleophile used, such as 2-[(Benzyloxy)amino]hexanal when using ammonia.
科学的研究の応用
2-[(Benzyloxy)methoxy]hexanal has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(Benzyloxy)methoxy]hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyl group may also interact with hydrophobic pockets in target molecules, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-[(Benzyloxy)methoxy]pentanal: Similar structure but with a shorter carbon chain.
2-[(Benzyloxy)methoxy]heptanal: Similar structure but with a longer carbon chain.
2-[(Benzyloxy)methoxy]benzaldehyde: Contains a benzene ring instead of a hexanal chain.
Uniqueness
2-[(Benzyloxy)methoxy]hexanal is unique due to its specific combination of a benzyl group and a hexanal chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
91751-30-3 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
2-(phenylmethoxymethoxy)hexanal |
InChI |
InChI=1S/C14H20O3/c1-2-3-9-14(10-15)17-12-16-11-13-7-5-4-6-8-13/h4-8,10,14H,2-3,9,11-12H2,1H3 |
InChIキー |
USOBXASOFMZYLZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C=O)OCOCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)


![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)



![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
